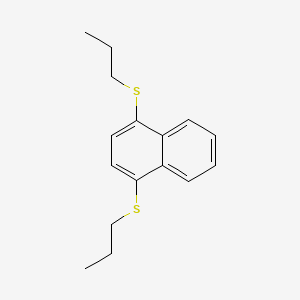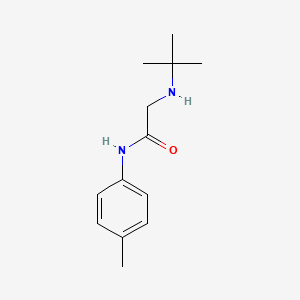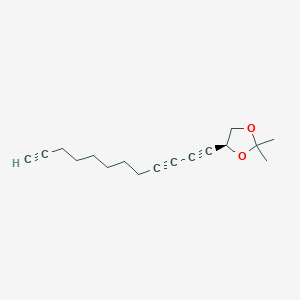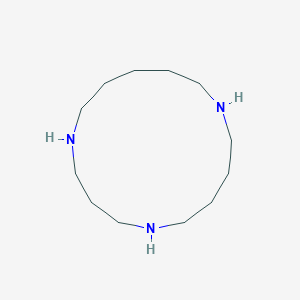![molecular formula C16H15NOS B12524355 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole CAS No. 820961-83-9](/img/structure/B12524355.png)
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenylpropyl group attached to the sulfur atom, which is connected to the benzoxazole core. Benzoxazoles are known for their diverse biological activities and are used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a sulfur source. One common method is the condensation of 2-aminophenol with 3-phenylpropyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzoxazole derivatives
科学研究应用
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: A related compound with similar structural features but different functional groups
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: Another similar compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
820961-83-9 |
|---|---|
分子式 |
C16H15NOS |
分子量 |
269.4 g/mol |
IUPAC 名称 |
2-(3-phenylpropylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NOS/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2 |
InChI 键 |
UYWBNPWMLYQSKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)


![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)


![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
